molecular formula C10H20O6 B12072120 alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-

alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-

Cat. No.: B12072120
M. Wt: 236.26 g/mol
InChI Key: JHDALIZZECJEBZ-UHFFFAOYSA-N
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Description

Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-: is a methylated derivative of alpha-D-glucopyranoside. This compound is a type of glycoside, where the glycosidic bond is formed between the anomeric carbon of glucose and a methanol molecule. The methylation at positions 2, 3, and 4 of the glucose ring enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- typically involves the methylation of alpha-D-glucopyranoside. The process begins with the protection of the hydroxyl groups of glucose, followed by selective methylation at the desired positions. Common reagents used for methylation include methyl iodide and a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure selective methylation.

Industrial Production Methods: In an industrial setting, the production of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a glycosidase inhibitor.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate digestion and absorption.

Comparison with Similar Compounds

Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- can be compared with other methylated glucopyranosides:

    Methyl alpha-D-glucopyranoside: Lacks the additional methyl groups at positions 2, 3, and 4, making it less stable and less reactive.

    Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Contains benzyl groups instead of methyl groups, which significantly alters its chemical properties and applications.

    Methyl 2,3,4-tri-O-benzoyl-alpha-D-glucopyranoside: Similar to the benzyl derivative but with benzoyl groups, used in different synthetic applications.

The uniqueness of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- lies in its specific methylation pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(3,4,5,6-tetramethoxyoxan-2-yl)methanol

InChI

InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3

InChI Key

JHDALIZZECJEBZ-UHFFFAOYSA-N

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC)CO

Origin of Product

United States

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